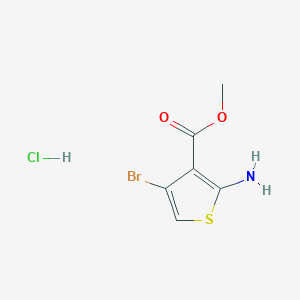

Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13791475

Molecular Formula: C6H7BrClNO2S

Molecular Weight: 272.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7BrClNO2S |

|---|---|

| Molecular Weight | 272.55 g/mol |

| IUPAC Name | methyl 2-amino-4-bromothiophene-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C6H6BrNO2S.ClH/c1-10-6(9)4-3(7)2-11-5(4)8;/h2H,8H2,1H3;1H |

| Standard InChI Key | AWQBJRVVDKOMGQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(SC=C1Br)N.Cl |

| Canonical SMILES | COC(=O)C1=C(SC=C1Br)N.Cl |

Introduction

Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride is a complex organic compound with significant applications in medicinal chemistry and organic synthesis. It belongs to the class of thiophene derivatives, which are five-membered aromatic heterocyclic compounds containing sulfur. The compound's molecular formula is C6H7BrClNO2S, and it has a molecular weight of 272.55 g/mol, with a CAS number of 1239461-22-3 .

Synthesis Methods

The synthesis of methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride typically involves the bromination of thiophene derivatives followed by the installation of an amino group. These reactions often require specific conditions, such as temperature control, pH adjustments, and the use of catalysts to enhance yields.

Synthetic Routes

-

Bromination: The initial step involves the bromination of a thiophene derivative to introduce the bromine atom.

-

Amination: Following bromination, an amino group is introduced into the molecule.

-

Esterification: The carboxyl group is converted into a methyl ester.

Applications in Medicinal Chemistry

Methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride serves as a building block for synthesizing pharmaceuticals due to its structural features, which may confer biological activities such as anti-cancer properties. Its potential applications in drug design are being explored, particularly in the development of compounds with tailored therapeutic effects.

Biological Activities

-

Anti-cancer Properties: Thiophene derivatives have shown promise in cancer research, with some compounds exhibiting antiproliferative activities against cancer cell lines.

-

Drug Design: The compound's unique structure makes it suitable for designing drugs with specific biological targets.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure and purity of the synthesized compound.

Research Findings and Future Directions

Research on methyl 2-amino-4-bromothiophene-3-carboxylate hydrochloride is ongoing, with a focus on its potential therapeutic applications. Further studies are needed to fully elucidate its mechanisms of action and to explore its use in various biological systems.

Future Research Directions

-

Mechanism of Action: Detailed studies on how the compound interacts at the molecular level in biological systems.

-

Therapeutic Applications: Exploration of its potential in treating diseases, particularly cancer.

-

Derivative Synthesis: Development of new derivatives with enhanced biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume